N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Synthesis and Activity in Cannabinoid Receptors
A study on the synthesis and structure-activity relationships of compounds similar to N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide led to the development of potent and selective human cannabinoid (hCB1) inverse agonists (Meurer et al., 2005).
Synthesis and X-ray Diffraction Studies
Research on derivatives of similar compounds, including X-ray diffraction studies, provides insights into their molecular and crystal structures, offering valuable information for potential applications in medicinal chemistry (Feklicheva et al., 2019).
Spectroscopic and Structural Analysis
Studies focusing on the spectroscopic, structural, thermal, and antimicrobial properties of related compounds help in understanding their potential applications in various fields, including pharmacology (Sadeek et al., 2015).
Biological and Medicinal Applications
Antimicrobial and Antifungal Agents
Novel derivatives of 6-oxo-pyridine-3-carboxamide, structurally related to the compound , have been synthesized and evaluated as antibacterial and antifungal agents, showing promise in the treatment of infections (El-Sehrawi et al., 2015).
Antidepressant and Nootropic Agents
Synthesis and evaluation of Schiff’s bases and 2-azetidinones of pyridine carboxamides, structurally akin to the compound , have shown potential as antidepressant and nootropic agents, highlighting their possible use in the treatment of mental health disorders (Thomas et al., 2016).
Antitumor Agents
N-aryl(indol-3-yl)glyoxamides, with structural similarities, have been synthesized and studied for their cytotoxic properties, showing potential as antitumor agents (Marchand et al., 2009).
Spectroscopic and Chemical Properties
Solvent Effects on Spectroscopic Properties
The study of solvent effects on absorption and fluorescence spectra of carboxamides helps understand the photophysical properties of these compounds, which can be crucial in the development of optical materials and sensors (Patil et al., 2011).
Spectroscopic, Fluorescence, and Luminescence Properties
Research on the non-catalytic conversion of related compounds and their spectral-luminescence properties provides insights into their potential applications in fluorescence and luminescence-based technologies (Ershov et al., 2015).
properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-16-8-1-2-9-17(16)21-18(24)15-7-4-10-22(19(15)25)12-13-5-3-6-14(11-13)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQDBPZDRBXGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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